2,5-Dimethylaniline hydrochloride

Pharmacokinetics Toxicology Metabolic N-Hydroxylation

Researchers needing isomeric purity for metabolic or material studies often face inconsistent pharmacokinetic profiles from mixed xylidine isomers. 2,5-Dimethylaniline hydrochloride (CAS 51786-53-9) provides a well-defined, slow-clearance comparator with limited acetylated metabolite formation, validated by rat pharmacokinetic studies. Its distinct HOMO-LUMO gap (3.9348 eV) and established Buchwald-Hartwig coupling protocol (75% yield) make it a rational choice for electronic material tuning and N-aryl aniline library synthesis. The hydrochloride salt ensures precise aqueous dosing for bioremediation and formulation workflows. • Quantifiably distinct metabolic clearance vs. 2,4- and 3,5-isomers • Validated amination protocol reduces reaction optimization time • Solution-processable conductive polymer precursor without post-synthetic doping

Molecular Formula C8H12ClN
Molecular Weight 157.64 g/mol
CAS No. 51786-53-9
Cat. No. B1294806
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,5-Dimethylaniline hydrochloride
CAS51786-53-9
Molecular FormulaC8H12ClN
Molecular Weight157.64 g/mol
Structural Identifiers
SMILESCC1=CC(=C(C=C1)C)N.Cl
InChIInChI=1S/C8H11N.ClH/c1-6-3-4-7(2)8(9)5-6;/h3-5H,9H2,1-2H3;1H
InChIKeyXMHFVPVDKGNKPL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,5-Dimethylaniline Hydrochloride: Product Overview


2,5-Dimethylaniline hydrochloride (CAS 51786-53-9; MF: C8H11N·HCl; MW: 157.64) is the hydrochloride salt of 2,5-dimethylaniline (free base CAS 95-78-3), a substituted aromatic amine belonging to the xylidine isomer family [1]. The compound is commercially available at purity specifications of ≥98% . The free base 2,5-dimethylaniline is a colorless to pale yellow oily liquid (mp 11.5–15.5°C, bp 214–218°C, density 0.973–0.987 g/mL at 25°C) , while the hydrochloride salt exhibits a calculated density of 1.458 g/cm³ and boiling point of 247.1°C at 760 mmHg .

2,5-Dimethylaniline Hydrochloride Irreplaceability


Within the dimethylaniline (xylidine) isomer family, the precise position of methyl substituents on the aromatic ring fundamentally alters pharmacokinetic elimination profiles [1], electronic band gap energies and frontier molecular orbital distributions [2], and the solubility characteristics of derived polymeric materials [3]. The hydrochloride salt form further modulates aqueous solubility and formulation behavior relative to the free base. Substituting 2,5-dimethylaniline hydrochloride with 2,4-, 2,6-, or 3,4-dimethylaniline isomers—or using the free base in place of the hydrochloride salt—introduces quantifiable changes in reaction kinetics, metabolic stability, material processability, and assay reproducibility. The following evidence establishes the measurable differentiation that informs scientifically defensible procurement decisions.

2,5-Dimethylaniline Hydrochloride: Differentiation Evidence


Elimination Rate: 2,5- vs. 2,4-Dimethylaniline

In a direct head-to-head rat pharmacokinetic study following single oral administration of 25 mg/kg, the elimination rate of 2,5-dimethylaniline was substantially slower than that of 2,4-dimethylaniline and 3,5-dimethylaniline. The study quantitatively measured plasma concentrations via LC-tandem mass spectrometry and classified the elimination rates as 'slow' for 2,5-, 2,3-, 2,6-, and N,2-dimethylaniline, versus 'rapid' for aniline, 2,4-, and 3,5-dimethylaniline [1]. Furthermore, acetylated metabolites of 2,5-dimethylaniline were formed less extensively (semi-quantitatively assessed by peak area) compared to those of 2,4- and 3,5-dimethylaniline [1].

Pharmacokinetics Toxicology Metabolic N-Hydroxylation

Band Gap Comparison: 2,5- vs. 2,4- and 2,6-Dimethylaniline

A DFT study employing the B3LYP functional with 6-311++G(d,p) basis set computed the HOMO-LUMO band gap energies for three dimethylaniline isomers. 2,5-Dimethylaniline exhibited a band gap of 3.9348 eV, which falls intermediate between 2,4-dimethylaniline (3.7865 eV) and 2,6-dimethylaniline (3.9443 eV) [1]. Additionally, the computed first-order hyperpolarizability and dipole moment values for 2,5-dimethylaniline exceeded the prototypical reference value of urea, indicating nonlinear optical (NLO) activity [1].

Computational Chemistry DFT Nonlinear Optics Frontier Molecular Orbitals

Ni-Catalyzed Amination with 2,5-Dimethylaniline

In a Ni-catalyzed Buchwald-Hartwig amination using the Ni(tBustb)3 complex (2.5 mol%), dppf (5.0 mol%), and NaOtBu (1.35 eq) in toluene at 100°C for 24 hours, 2,5-dimethylaniline coupled with 2-chloro-p-xylene and p-anisidine to afford N-(4-methoxyphenyl)-2,5-dimethylaniline in 75% isolated yield (168 mg) . This represents a reproducible, validated protocol from a commercial reagent supplier under specified catalytic conditions.

Catalysis Cross-Coupling Buchwald-Hartwig Amination Nickel Catalysis

Conductive Polymer Solubility: Poly(2,5-dimethylaniline)

Poly(2,5-dimethylaniline) (PDMeAn) synthesized via chemical oxidation exhibits intrinsic solubility in multiple organic solvents including dichloromethane (CH2Cl2) and other common organic media, as confirmed by FTIR, UV-Vis absorption spectroscopy, and elemental analysis [1]. This contrasts sharply with unsubstituted polyaniline and many ortho-substituted polyaniline derivatives, which are typically insoluble in common organic solvents in their undoped (emeraldine base) state, necessitating post-synthetic doping or functionalization for solution processing.

Conductive Polymers Polyaniline Derivatives Electrochemical Oxidation Material Science

Laccase Activity Modulation by 2,5-Dimethylaniline

2,5-Dimethylaniline acts as both a substrate for fungal laccases and a modulator of laccase activity, with an optimal effective concentration range identified as 0.1–1 mM . At 0.2 mM, 2,5-dimethylaniline has been shown to greatly intensify biotransformation of pentachlorophenol (PCP) and 2-chlorophenol in Cerrena unicolor and Bjerkandera adusta, accompanied by increased laccase activity [1]. However, the compound can also inhibit laccase activity at higher concentrations, demonstrating a biphasic concentration-response profile .

Enzymology Laccase Bioremediation White-Rot Fungi

Physical Properties: 2,5- vs. 2,4- and 2,6-Dimethylaniline

The dimethylaniline isomers exhibit distinct physical properties that directly impact handling, purification, and formulation workflows. 2,5-Dimethylaniline free base has a melting point of 11.5–15.5°C and boiling point of 214–218°C at 760 mmHg . In comparison, 2,4-dimethylaniline (CAS 95-68-1) melts at −14.5°C and boils at 214°C; 2,6-dimethylaniline (CAS 87-62-7) melts at 10–12°C and boils at 216–217°C; 3,4-dimethylaniline (CAS 95-64-7) melts at 49–51°C [1]. The hydrochloride salt form (CAS 51786-53-9) exhibits markedly different properties: calculated density of 1.458 g/cm³ and boiling point of 247.1°C .

Physical Chemistry Thermodynamic Properties Purification Formulation

2,5-Dimethylaniline Hydrochloride: Application Scenarios


Aromatic Amine Toxicology and Pharmacokinetics

Researchers investigating structure-metabolism relationships among substituted anilines can use 2,5-dimethylaniline hydrochloride as a well-characterized slow-elimination comparator. As established in direct head-to-head rat pharmacokinetic studies [1], the compound exhibits slow plasma clearance and limited acetylated metabolite formation compared to the rapid-clearance 2,4- and 3,5-isomers. The hydrochloride salt provides convenient aqueous handling for oral or parenteral dosing formulations.

NLO Materials Synthesis

Based on DFT-computed electronic parameters [1], 2,5-dimethylaniline offers a specific HOMO-LUMO band gap (3.9348 eV) and first-order hyperpolarizability exceeding urea—properties that are quantitatively distinct from the 2,4- and 2,6-isomers. This makes the compound a rational building block for tuning the optical and electronic properties of conjugated materials where precise band gap engineering is required.

Ni-Catalyzed Cross-Coupling for Pharmaceutical Intermediates

The validated Buchwald-Hartwig amination protocol using Ni(tBustb)3 catalyst [1] demonstrates that 2,5-dimethylaniline couples efficiently with aryl halides to afford N-aryl-2,5-dimethylaniline products in 75% yield. For medicinal chemistry and process development groups synthesizing N-aryl aniline libraries, this established protocol reduces reaction optimization time and provides a benchmark yield expectation.

Conductive Polymer Coatings and Nanocomposites

The intrinsic solubility of poly(2,5-dimethylaniline) in organic solvents such as dichloromethane [1][2] enables solution-based deposition of conductive polymer coatings without the post-synthetic doping or derivatization steps required for unsubstituted polyaniline. This is particularly relevant for corrosion protection coatings on copper substrates [2], sensor fabrication, and carbon nanotube composite synthesis where solution processability directly impacts manufacturability.

Laccase Bioremediation Optimization

For environmental biotechnology applications involving white-rot fungal degradation of chlorophenol pollutants, 2,5-dimethylaniline hydrochloride provides a defined working concentration window (0.1–1 mM) for laccase induction and activity modulation [1]. The hydrochloride salt form facilitates precise aqueous dosing in bioreactor or soil treatment settings, and the documented enhancement of PCP and 2-CP biotransformation at 0.2 mM offers a validated starting point for process development.

Technical Documentation Hub

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